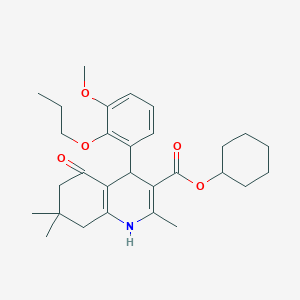![molecular formula C12H12N2O6 B4163656 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163656.png)
1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione, also known as NPe6, is a photosensitizer that has been used in photodynamic therapy (PDT) for the treatment of cancer. It is a small molecule that can be activated by light to produce reactive oxygen species (ROS) that can cause cell death. The use of NPe6 in PDT has shown promising results in preclinical studies and clinical trials.
Mécanisme D'action
The mechanism of action of 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in PDT involves the production of ROS upon exposure to light. The ROS produced by 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. The exact mechanism of ROS production by 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione is still not fully understood and is an area of active research.
Biochemical and physiological effects:
1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to have a low toxicity profile and is well-tolerated in animal and human studies. It has been shown to accumulate in tumor tissues, making it an effective photosensitizer for cancer treatment. 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in PDT is its low toxicity profile and high selectivity for tumor tissues. This makes it an effective treatment option for cancer patients who cannot tolerate traditional chemotherapy or radiation therapy. However, the use of 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in PDT requires careful control of light exposure to avoid damage to normal tissues. The production of ROS by 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione can also lead to oxidative stress, which can cause damage to healthy cells.
Orientations Futures
There are several future directions for research on 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione and its use in PDT. One area of research is the development of new methods for delivering 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione to tumor tissues, such as nanoparticles or targeted drug delivery systems. Another area of research is the optimization of light exposure parameters to improve the effectiveness of 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione in PDT. Additionally, the mechanism of ROS production by 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione is still not fully understood and is an area of active research. Further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor effects of 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been extensively studied for its use in PDT for the treatment of cancer. PDT involves the administration of a photosensitizer followed by exposure to light of a specific wavelength to activate the photosensitizer. The activated photosensitizer then produces ROS that can cause cell death. 1-[2-(3-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to be effective in PDT for a variety of cancer types, including lung, breast, and skin cancer.
Propriétés
IUPAC Name |
1-[2-(3-nitrophenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-11-4-5-12(16)13(11)20-7-6-19-10-3-1-2-9(8-10)14(17)18/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXKZBRJOGQGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCOC2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-(1-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163590.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163598.png)
methyl]-8-quinolinol](/img/structure/B4163599.png)
![N'-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163622.png)
![N'-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163623.png)
![3,4-dichloro-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4163642.png)
![4-chlorophenyl 4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4163643.png)
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4163658.png)
![3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4163659.png)
![benzyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163667.png)

![isopropyl 3-[({[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-chlorobenzoate](/img/structure/B4163681.png)
![2-methoxy-N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4163684.png)